molecular formula C10H22O B8543005 2-Methoxynonane CAS No. 54894-33-6

2-Methoxynonane

Cat. No. B8543005
Key on ui cas rn: 54894-33-6
M. Wt: 158.28 g/mol
InChI Key: PXCMAGVBCRCVFB-UHFFFAOYSA-N
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Patent
US04700008

Procedure details

To a solution of 1 g (5.6 mmol) of 4,8-dimethylbicyclo[3.3.1]nona-7-en-2-yl methyl ether [IB] in 10 ml of ethanol was added 0.1 g of 5% of Pd/C and the resulting mixture was heated with stirring at a hydrogen pressure of 20 atm and a reaction temperature of 70° C. for 6 hours. After cooling, the Pd/C was filtered off and the ethanol was distilled off under reduced pressure. The residue was subjected to column chromatography and eluate with toluene gave 0.95 g of the title compound, which had a camphor-like smell.
Name
4,8-dimethylbicyclo[3.3.1]nona-7-en-2-yl methyl ether
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:10][CH:9]([CH3:11])[CH:8]2C[CH:4]1[C:5](C)=[CH:6][CH2:7]2.[H][H]>C(O)C.[Pd]>[CH3:1][O:2][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:11])[CH3:10]

Inputs

Step One
Name
4,8-dimethylbicyclo[3.3.1]nona-7-en-2-yl methyl ether
Quantity
1 g
Type
reactant
Smiles
COC1C2C(=CCC(C(C1)C)C2)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the Pd/C was filtered off
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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